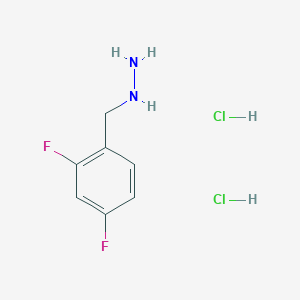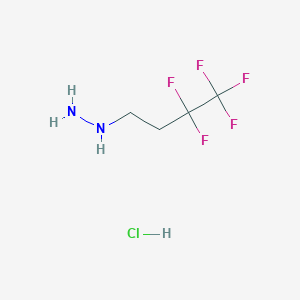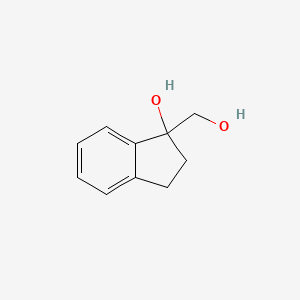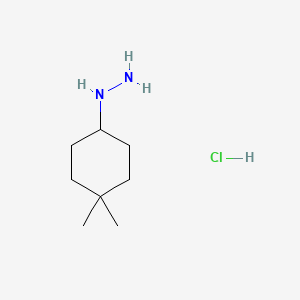![molecular formula C10H13NO2 B11718125 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)
4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol is an organic compound with the molecular formula C10H13NO2. It is known for its versatile applications in various fields of scientific research and industry. The compound is characterized by its phenolic structure, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol typically involves the reaction of 4-hydroxy-2-methylacetophenone with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then methylated to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
科学研究应用
4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxime group can also interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological and chemical effects.
相似化合物的比较
- 4-hydroxy-2-methylacetophenone
- 4-[(1E)-1-(hydroxyimino)ethyl]-2-methylphenol
- 4-[(1E)-1-(ethoxyimino)ethyl]-2-methylphenol
Comparison: 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol is unique due to its methoxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group enhances its solubility and stability, making it more suitable for certain applications in research and industry.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
4-[(Z)-N-methoxy-C-methylcarbonimidoyl]-2-methylphenol |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(4-5-10(7)12)8(2)11-13-3/h4-6,12H,1-3H3/b11-8- |
InChI 键 |
QWTPIWLCXYFPND-FLIBITNWSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)/C(=N\OC)/C)O |
规范 SMILES |
CC1=C(C=CC(=C1)C(=NOC)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)
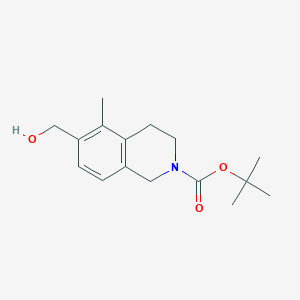

![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
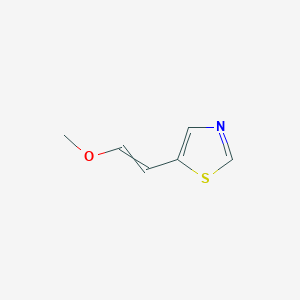
![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)
![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
